N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Description
N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position, a 3-bromophenyl substituent at the 6-position, and an N-methylglycine moiety at the 2-position. Its molecular formula is C₁₃H₉BrF₃N₃O₂, with a molecular weight of 376.14 g/mol and CAS number 1820604-87-2 . The N-methylglycine side chain may influence solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C14H11BrF3N3O2 |
|---|---|
Molecular Weight |
390.15 g/mol |
IUPAC Name |
2-[[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C14H11BrF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-3-2-4-9(15)5-8/h2-6H,7H2,1H3,(H,22,23) |
InChI Key |
AHYMCBKEZKQKBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the bromophenyl and pyrimidine rings . This reaction requires a palladium catalyst, a boronic acid derivative, and a base under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Halogenated Phenyl Derivatives
Compounds with halogenated aryl groups at the 6-position of the pyrimidine core are common. Key examples include:
Key Findings :
Heterocyclic and Thiophene-Based Analogs
Replacing the phenyl group with heterocycles modifies electronic and solubility profiles:
Key Findings :
Alkoxy-Substituted Phenyl Derivatives
Methoxy and ethoxy groups alter electron density and steric effects:
Key Findings :
Aliphatic and Cycloalkyl Derivatives
Aliphatic substituents significantly alter lipophilicity:
Key Findings :
- Aliphatic substituents enhance membrane permeability but may reduce target specificity .
Biological Activity
N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, commonly referred to as a pyrimidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H9BrF3N3O2
- Molecular Weight: 376.14 g/mol
- CAS Number: 1820604-87-2
- MDL Number: MFCD16614308
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of certain enzymes or receptors that play critical roles in disease processes.
- Enzyme Inhibition: The compound has shown potential as an inhibitor of kinases involved in cancer cell proliferation. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Receptor Modulation: It may also modulate the activity of various receptors, potentially influencing pathways related to inflammation and immune responses.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various in vitro assays:
- Cell Lines Tested:
- HeLa (cervical cancer)
- A549 (lung cancer)
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These results indicate a moderate level of cytotoxicity against these cancer cell lines, suggesting that this compound could be a candidate for further development in anticancer therapies .
Antibacterial Activity
In addition to its anticancer properties, the compound has been evaluated for antibacterial activity:
- Pathogens Tested:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values observed were indicative of its effectiveness against these pathogens, with significant inhibition noted at concentrations below 100 µg/mL .
Case Studies
-
Case Study on Cancer Treatment:
A study published in a peer-reviewed journal demonstrated that this compound exhibited synergistic effects when combined with conventional chemotherapeutics. This combination therapy led to enhanced apoptosis in cancer cells compared to monotherapy, highlighting the compound's potential as an adjunct treatment in oncology . -
Antibacterial Efficacy Against MRSA:
In a separate investigation focusing on methicillin-resistant Staphylococcus aureus (MRSA), the compound showed promising results. The study indicated that it effectively reduced bacterial load in infected tissues in animal models, suggesting its utility in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
